molecular formula C17H19NO4S B2548722 (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide CAS No. 339018-53-0

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide

Cat. No.: B2548722
CAS No.: 339018-53-0
M. Wt: 333.4
InChI Key: LJPKCXHBCBOOHN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is an organic compound that features a benzyl group, a dimethoxyphenyl group, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzylamine in the presence of a base to form the corresponding imine. This imine is then subjected to a sulfonamide formation reaction using ethenesulfonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzyl and dimethoxyphenyl groups.

Scientific Research Applications

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3’,4’-dimethoxyphenyl)but-3-en-2-ol: Known for its anti-inflammatory properties.

    Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate: Used as a sunscreen agent due to its high sun protection factor.

Uniqueness

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Biological Activity

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)-1-ethenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • IUPAC Name: (E)-N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide
  • Molecular Formula: C17H19NO4S
  • Molar Mass: 333.4 g/mol

The compound features a benzyl group, a dimethoxyphenyl group, and an ethenesulfonamide moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Imine: Reaction of 3,4-dimethoxybenzaldehyde with benzylamine in the presence of a base.
  • Sulfonamide Formation: The resulting imine is treated with ethenesulfonyl chloride under basic conditions to yield the target compound.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated a series of related compounds for their cytotoxic effects on various cancer cell lines. Notably:

  • IC50 Values: Some derivatives showed potent cytotoxicity with IC50 values ranging from 5 to 10 nM against multiple drug-resistant cancer cell lines.
  • In Vivo Studies: Xenograft assays in nude mice demonstrated a dramatic reduction in tumor size when treated with specific analogs of this compound, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Microtubule Disruption: The compound disrupts microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase.
  • Caspase Activation: It induces apoptosis through caspase activation and tubulin depolymerization .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
AnticancerIC50 values: 5-10 nM against various cell lines
In Vivo EfficacySignificant tumor size reduction in xenograft models
MechanismMicrotubule disruption; caspase activation

Study 1: Anticancer Evaluation

A study synthesized several (E)-N-aryl-2-arylethenesulfonamides and evaluated them for anticancer activity. Among these compounds, one derivative demonstrated exceptional potency against a range of cancer cell lines and was further analyzed for its ability to penetrate the blood-brain barrier (BBB), suggesting potential applications in treating CNS tumors .

Study 2: Pharmacological Insights

In another investigation, the pharmacological profile of this compound was assessed. The results indicated not only significant anticancer properties but also potential antimicrobial effects, warranting further exploration into its therapeutic applications beyond oncology .

Properties

IUPAC Name

(E)-N-benzyl-2-(3,4-dimethoxyphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-16-9-8-14(12-17(16)22-2)10-11-23(19,20)18-13-15-6-4-3-5-7-15/h3-12,18H,13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPKCXHBCBOOHN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.